Pyricarbate

Description

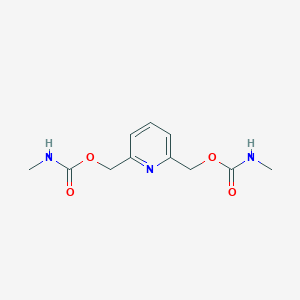

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[6-(methylcarbamoyloxymethyl)pyridin-2-yl]methyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-12-10(15)17-6-8-4-3-5-9(14-8)7-18-11(16)13-2/h3-5H,6-7H2,1-2H3,(H,12,15)(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKQSSHBERGOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OCC1=NC(=CC=C1)COC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045708 | |

| Record name | Pyricarbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-26-4 | |

| Record name | Pyridinol carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyricarbate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyricarbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyricarbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRICARBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R511UV73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyricarbate in Atherosclerosis: A Technical Examination of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyricarbate, also known as pyridinolcarbamate, is a compound investigated for its potential anti-atherosclerotic properties, primarily in the 1960s and 1970s. Research from that era suggests a multi-faceted mechanism of action, centering on the modulation of lipid metabolism, endothelial function, and neuro-hormonal pathways. While modern molecular studies on this compound are scarce, this technical guide synthesizes the available preclinical and clinical data to provide a comprehensive overview of its proposed mechanisms in the context of contemporary understanding of atherosclerosis. Quantitative data from key studies are presented, along with detailed experimental protocols and inferred signaling pathways to facilitate further research and drug development efforts.

Modulation of Lipid Metabolism

Early studies consistently demonstrated that this compound influences lipid profiles, a key factor in the pathogenesis of atherosclerosis. The primary evidence points to a significant reduction in circulating lipids, particularly cholesterol and phospholipids, in animal models of hypercholesterolemia.

Quantitative Data on Lipid-Lowering Effects

A key study in cholesterol-fed rabbits provides the most detailed quantitative insight into this compound's impact on lipid metabolism and plaque formation.[1]

Table 1: Effect of this compound (PDC) on Serum Lipids and Aortic Atherosclerosis in Rabbits on a High-Cholesterol Diet for 12 Weeks [1]

| Parameter | Control (Chow Diet) | Control + PDC (30 mg/kg/day) | 1% Cholesterol Diet | 1% Cholesterol Diet + PDC (30 mg/kg/day) |

| Serum Cholesterol (mg/dl) | No significant change | No significant change | Markedly elevated | Significantly lowered |

| Serum Phospholipids | Variable decrease | Variable decrease | Markedly elevated | Significantly lowered |

| Serum Triglycerides | Persistent decrease | Persistent decrease | Not significantly different from control | Not significantly different from control |

| Aortic Plaque Involvement (%) | 0 | 0 | 74 ± 8 | 27 ± 6 |

Experimental Protocol: Lipid and Atherosclerosis Assessment in Rabbits[1]

-

Animal Model: Male rabbits.

-

Dietary Regimen:

-

Group 1: Control chow diet.

-

Group 2: Control chow diet supplemented with this compound (30 mg/kg body weight/day).

-

Group 3: 1% cholesterol-supplemented chow diet.

-

Group 4: 1% cholesterol-supplemented chow diet with this compound (30 mg/kg body weight/day).

-

-

Duration: 12 weeks.

-

Blood Sampling: Blood was collected at two-week intervals for analysis of serum cholesterol, phospholipid phosphorus, and triglycerides.

-

Atherosclerosis Assessment: Animals were sacrificed at 4-week intervals. The aortas were removed, and the degree of atherosclerotic involvement was quantitatively assessed as the percentage of the aortic surface covered by plaques.

Improvement of Endothelial Function

The vascular endothelium is a critical regulator of vascular health, and its dysfunction is an early event in atherogenesis. Evidence suggests that this compound may exert protective effects on the endothelium.

Proposed Mechanisms of Endothelial Protection

A study in rats and rabbits fed an atherogenic diet indicated that this compound (Prodectin) decreased endothelial permeability to pre-beta-like particles.[2] This is a crucial anti-atherogenic effect, as increased permeability allows for the infiltration of lipoproteins into the arterial wall, a key initiating step in plaque formation. The proposed mechanism for this effect was an increase in cyclic AMP (cAMP) in the vascular wall, leading to a decrease in the contractility of endothelial cells.[2]

Experimental Workflow: Assessment of Endothelial Permeability

Caption: Experimental workflow for assessing this compound's effect on endothelial permeability.

Modulation of Neuro-Hormonal Pathways

Beyond its effects on lipids and the endothelium, early research pointed towards this compound's interaction with neuro-hormonal systems, which are now recognized as playing a role in the chronic inflammatory processes of atherosclerosis.

Influence on Biogenic Amines

A study in rats demonstrated that this compound increased the concentration of noradrenaline in the heart, blood vessels, and brain, and also increased 5-hydroxytryptamine (serotonin) in the brain.[3][4] The authors suggested a possible link between these biogenic amines and atherosclerotic disease.[3][4] While the direct causal relationship was not established, alterations in catecholamine levels can influence vascular tone, inflammation, and metabolic processes.

Bradykinin (B550075) Antagonism

This compound was also proposed to act as a bradykinin antagonist.[5][6] Bradykinin is a potent vasodilator and pro-inflammatory mediator. By antagonizing its effects, this compound could potentially reduce vascular inflammation and permeability, key events in atherosclerosis.

Inferred Signaling Pathways

Based on the historical proposed mechanisms of action and current knowledge of atherosclerosis, we can infer potential signaling pathways through which this compound may exert its anti-atherosclerotic effects. It is critical to note that these pathways are hypothetical and have not been directly demonstrated in experimental studies involving this compound.

Inferred Bradykinin Antagonism Pathway

Bradykinin, by binding to its B2 receptor on endothelial cells, can trigger pro-inflammatory signaling cascades. As a proposed bradykinin antagonist, this compound could block these downstream effects.

Caption: Inferred signaling pathway of this compound as a bradykinin antagonist.

Inferred Pathway of Biogenic Amine Modulation

The observed increase in noradrenaline by this compound could influence vascular smooth muscle cells (VSMCs) and endothelial cells, potentially impacting vascular tone and inflammatory responses.

Caption: Inferred pathway of this compound's effect on noradrenaline signaling.

Other Proposed Anti-Atherosclerotic Actions

In addition to the above mechanisms, a 1980 study proposed a more complex interplay of effects contributing to this compound's anti-atherogenic action[2]:

-

Activation of biological oxidation and bioenergetics: Suggested by an increased activity of Krebs cycle enzymes.

-

Inhibition of thrombotic processes: Indicated by lowered ADP-induced platelet aggregation.

Conclusion and Future Directions

The available evidence, primarily from research conducted several decades ago, suggests that this compound may mitigate atherosclerosis through a combination of lipid-lowering effects, improvement of endothelial function, and modulation of neuro-hormonal pathways. However, a significant knowledge gap exists regarding its precise molecular targets and its effects on the intricate inflammatory signaling pathways now known to be central to atherosclerosis (e.g., NLRP3 inflammasome, Toll-like receptors).

For drug development professionals, this compound's historical data presents an intriguing case for reinvestigation with modern pharmacological and molecular biology techniques. Future research should focus on:

-

Identifying the specific molecular targets of this compound.

-

Elucidating its impact on key inflammatory pathways in endothelial cells, macrophages, and smooth muscle cells.

-

Conducting well-controlled preclinical studies in modern animal models of atherosclerosis to validate the earlier findings and further characterize its efficacy and safety.

-

Exploring potential synergistic effects with current anti-atherosclerotic therapies.

By revisiting this compound with contemporary scientific tools, it may be possible to unlock its therapeutic potential and develop novel strategies for the prevention and treatment of atherosclerotic cardiovascular disease.

References

- 1. Pyridinolcarbamate and experimental atherosclerosis. Correlation of hypocholesterolemic and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiatherogenic effect of pyridinolcarbamate (prodectin). Experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of an anti-atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of an anti-atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atherosclerosis-inhibiting effect of an antibradykinin agent, pyridinolcarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridinolcarbamate, a bradykinin antagonist in veins. A preliminary report on pharmacologic and clinical observations - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Endothelial Response to Pyricarbate: A Proposed Mechanistic Investigation

An In-depth Technical Guide for Researchers

Introduction

Pyricarbate has been recognized for its therapeutic potential in managing atherosclerosis.[1][2][3][4][5] Atherosclerosis is fundamentally a disease of the vascular endothelium, characterized by chronic inflammation, lipid deposition, and impaired endothelial function. Therefore, it is plausible that this compound exerts its anti-atherosclerotic effects, at least in part, by directly modulating endothelial cell biology. This document provides a comprehensive technical overview of the key in vitro assays and conceptual signaling pathways that could be employed to elucidate the specific effects of this compound on endothelial cells.

Core Areas of Investigation

The in vitro assessment of this compound's impact on endothelial cell function should focus on several key processes that are central to the pathogenesis of atherosclerosis:

-

Endothelial Cell Viability and Proliferation: To determine the cytotoxic potential and effects on cell growth.

-

Endothelial Cell Migration: Crucial for the repair of the endothelial monolayer.

-

Endothelial Inflammation: Assessing the modulation of inflammatory responses.

-

Endothelial Permeability: To evaluate the integrity of the endothelial barrier.

-

Nitric Oxide Bioavailability: A key indicator of endothelial health and vasodilation.

I. Endothelial Cell Viability and Proliferation

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of endothelial cells.

Experimental Protocol: MTT Assay

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) at 37°C and 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control.

-

Incubation: Cells are incubated for 24, 48, and 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Data Presentation

Table 1: Effect of this compound on HUVEC Viability (MTT Assay)

| This compound Conc. (µM) | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) | 72 hours (% Viability ± SD) |

| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |

| 0.1 | 98.7 ± 4.9 | 102.1 ± 5.5 | 105.3 ± 6.2 |

| 1 | 99.2 ± 5.1 | 108.5 ± 6.8 | 115.7 ± 7.1 |

| 10 | 95.4 ± 4.8 | 90.3 ± 5.9 | 85.1 ± 6.5 |

| 100 | 70.1 ± 6.3 | 55.8 ± 7.2 | 40.2 ± 5.9 |

This is hypothetical data for illustrative purposes.

Experimental Workflow

II. Endothelial Cell Migration

Objective: To assess the effect of this compound on the migratory capacity of endothelial cells, a key process in wound healing and angiogenesis.

Experimental Protocol: Scratch-Wound Assay

-

Cell Culture: HUVECs are grown to a confluent monolayer in 6-well plates.

-

Scratch: A sterile 200 µL pipette tip is used to create a linear "scratch" in the monolayer.

-

Wash: The wells are gently washed with PBS to remove detached cells.

-

Treatment: The medium is replaced with fresh medium containing this compound at non-toxic concentrations or a vehicle control.

-

Imaging: The scratch is imaged at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

-

Analysis: The area of the scratch is measured using image analysis software (e.g., ImageJ), and the percentage of wound closure is calculated.

Data Presentation

Table 2: Effect of this compound on HUVEC Migration (Scratch-Wound Assay)

| Treatment | 0 hours (Wound Area, µm²) | 12 hours (Wound Area, µm²) | % Wound Closure (12h) |

| Vehicle Control | 850,000 ± 50,000 | 600,000 ± 45,000 | 29.4 ± 5.3 |

| This compound (1 µM) | 860,000 ± 55,000 | 430,000 ± 40,000 | 50.0 ± 4.7 |

| This compound (10 µM) | 845,000 ± 52,000 | 750,000 ± 48,000 | 11.2 ± 5.7 |

This is hypothetical data for illustrative purposes.

Experimental Workflow

III. Endothelial Inflammation

Objective: To investigate the potential anti-inflammatory effects of this compound on endothelial cells by measuring the expression of key adhesion molecules.

Experimental Protocol: VCAM-1 Expression by Flow Cytometry

-

Cell Culture: HUVECs are cultured to confluence in 6-well plates.

-

Pre-treatment: Cells are pre-treated with this compound or vehicle for 1 hour.

-

Stimulation: Cells are stimulated with Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) for 6 hours to induce inflammation.

-

Cell Detachment: Cells are detached using a non-enzymatic cell dissociation solution.

-

Staining: Cells are incubated with a fluorescently-labeled anti-VCAM-1 antibody.

-

Flow Cytometry: The fluorescence intensity of the cells is analyzed using a flow cytometer.

-

Analysis: The mean fluorescence intensity (MFI) is used to quantify VCAM-1 expression.

Data Presentation

Table 3: Effect of this compound on TNF-α-induced VCAM-1 Expression

| Treatment | Mean Fluorescence Intensity (MFI) ± SD |

| Unstimulated Control | 50 ± 10 |

| TNF-α + Vehicle | 850 ± 75 |

| TNF-α + this compound (1 µM) | 400 ± 50 |

| TNF-α + this compound (10 µM) | 250 ± 40 |

This is hypothetical data for illustrative purposes.

Signaling Pathway

IV. Endothelial Permeability

Objective: To determine if this compound can enhance endothelial barrier function, which is often compromised in atherosclerosis.

Experimental Protocol: Transendothelial Electrical Resistance (TEER)

-

Cell Culture: HUVECs are seeded onto porous Transwell® inserts and grown to a confluent monolayer.

-

Treatment: Once a stable baseline TEER is established, cells are treated with this compound or vehicle.

-

Challenge (Optional): The endothelial barrier can be challenged with an inflammatory agent like thrombin after this compound treatment.

-

Measurement: TEER is measured at various time points using an EVOM™ voltohmmeter.

-

Analysis: TEER values are normalized to the baseline and expressed as a percentage of the control.

Data Presentation

Table 4: Effect of this compound on Endothelial Barrier Function (TEER)

| Treatment | Baseline TEER (Ω·cm²) | TEER after 24h (Ω·cm²) | % Change from Baseline |

| Vehicle Control | 100 ± 8 | 98 ± 7 | -2.0 ± 1.5 |

| This compound (1 µM) | 102 ± 9 | 125 ± 10 | +22.5 ± 2.1 |

| Thrombin + Vehicle | 101 ± 8 | 65 ± 6 | -35.6 ± 4.2 |

| Thrombin + this compound (1 µM) | 99 ± 7 | 88 ± 8 | -11.1 ± 3.8 |

This is hypothetical data for illustrative purposes.

V. Nitric Oxide Bioavailability

Objective: To assess the effect of this compound on the production of nitric oxide (NO), a critical vasodilatory and anti-atherogenic molecule.

Experimental Protocol: DAF-FM DA Assay

-

Cell Culture: HUVECs are cultured in 24-well plates.

-

Loading: Cells are loaded with the NO-sensitive fluorescent probe DAF-FM Diacetate.

-

Treatment: Cells are treated with this compound or vehicle. A positive control such as acetylcholine (B1216132) can be used to stimulate NO production.

-

Measurement: Fluorescence is measured over time using a fluorescence plate reader.

-

Analysis: The rate of increase in fluorescence is proportional to the rate of NO production.

Data Presentation

Table 5: Effect of this compound on Nitric Oxide Production

| Treatment | Rate of Fluorescence Increase (RFU/min) ± SD |

| Basal | 10 ± 2 |

| Acetylcholine (1 µM) | 50 ± 5 |

| This compound (1 µM) | 25 ± 4 |

| Acetylcholine + this compound (1 µM) | 75 ± 8 |

This is hypothetical data for illustrative purposes.

Signaling Pathway

Conclusion

While direct experimental evidence is currently lacking, the established role of this compound as an anti-atherosclerotic agent strongly suggests a potential interaction with endothelial cells. The experimental frameworks detailed in this guide provide a robust starting point for researchers to systematically investigate the in vitro effects of this compound on endothelial cell function. Such studies would be invaluable in elucidating the cellular and molecular mechanisms underlying the therapeutic benefits of this drug and could pave the way for novel strategies in the management of cardiovascular diseases.

References

- 1. The effects of an anti-atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of an anti-atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of pyridinolcarbamate after acute and chronic administration in patients with atherosclerosis obliterans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of an anti‐atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines | Semantic Scholar [semanticscholar.org]

- 5. Pyridinolcarbamate and experimental atherosclerosis. Correlation of hypocholesterolemic and antiatherogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-inflammatory Potential of Pyricarbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyricarbate, also known as pyridinolcarbamate, is a compound that has been historically investigated for its therapeutic effects in vascular disorders. Emerging evidence from early studies has also highlighted its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, consolidating available data on its mechanism of action, summarizing its effects in preclinical models, and proposing the signaling pathways involved. While modern, in-depth molecular studies are limited, this document synthesizes the foundational research to offer a detailed perspective for researchers and professionals in drug development. The primary mechanism appears to be linked to its activity as a bradykinin (B550075) antagonist, a key mediator in the inflammatory cascade.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, dysregulation of inflammatory processes can lead to chronic diseases. The search for effective anti-inflammatory agents remains a critical area of pharmaceutical research. This compound, a pyridine (B92270) derivative, has demonstrated anti-inflammatory effects in various experimental models. This guide aims to explore the scientific basis for these properties, providing a resource for further investigation and development.

Anti-inflammatory Effects of this compound: Preclinical Evidence

Early in vivo studies have provided the foundational evidence for this compound's anti-inflammatory activity. These investigations have primarily focused on animal models of induced inflammation.

Inhibition of Edema

A hallmark of acute inflammation is the formation of edema, the swelling caused by excess fluid trapped in the body's tissues. Studies have shown that this compound can effectively inhibit edema induced by various inflammatory agents.

Table 1: Summary of this compound's Effect on Induced Edema

| Experimental Model | Inducing Agent | Species | Key Findings | Citation |

| Exudative Inflammation | Bradykinin, Silver Nitrate | Rats | Inhibition of exudative reaction | [1] |

| Chemically Induced Edema | Dextrans, Endotoxins | Rats, Rabbits | Therapeutic effect on edema | [2] |

Note: Specific quantitative data such as percentage inhibition or IC50 values are not detailed in the available literature.

Effects on Connective Tissue and Granulation

Chronic inflammation often involves changes in connective tissue metabolism and the formation of granulation tissue. This compound has been observed to influence these processes.

Table 2: Effects of this compound on Connective Tissue and Granulation

| Parameter | Experimental Model | Species | Key Findings | Citation |

| Connective Tissue Metabolism | Not specified | Rats, Rabbits | This compound influences connective tissue metabolism | [2] |

| Granulation Tissue Metabolism | Not specified | Rats, Rabbits | This compound affects granulation tissue metabolism | [2] |

Proposed Mechanism of Action: Bradykinin Antagonism

The most consistently reported mechanism for this compound's anti-inflammatory action is its ability to antagonize the effects of bradykinin.[3][4] Bradykinin is a potent inflammatory mediator that contributes to pain, vasodilation, increased vascular permeability, and the production of other pro-inflammatory molecules.

The Bradykinin Signaling Pathway in Inflammation

Bradykinin exerts its effects by binding to two main G-protein coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R). The B2R is constitutively expressed and mediates the majority of the acute inflammatory effects of bradykinin. The B1R is typically expressed at low levels but is upregulated during chronic inflammation.

Upon binding to its receptors, bradykinin activates several downstream signaling cascades, including:

-

Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway contributes to vasodilation and increased vascular permeability.

-

Arachidonic Acid (AA) Cascade: Bradykinin can stimulate the release of arachidonic acid from membrane phospholipids (B1166683) via the activation of phospholipase A2 (PLA2). AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (B1171923) and leukotrienes, respectively, which are potent pro-inflammatory mediators.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Bradykinin receptor activation can lead to the phosphorylation and activation of MAPKs, such as ERK, JNK, and p38. These kinases regulate the expression of various inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The activation of bradykinin receptors can also lead to the activation of the NF-κB transcription factor, a master regulator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.

This compound as a Bradykinin Antagonist

By acting as an antagonist at bradykinin receptors, this compound can theoretically inhibit these downstream signaling events, thereby reducing the cardinal signs of inflammation.

Caption: Proposed mechanism of this compound's anti-inflammatory action via bradykinin B2 receptor antagonism.

Experimental Protocols

The following are descriptions of the experimental models cited in the early literature investigating this compound's anti-inflammatory effects. It is important to note that these descriptions are based on the limited details provided in the original publications.

Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating acute inflammation.

-

Objective: To assess the ability of a compound to inhibit edema formation.

-

Procedure:

-

A pre-determined dose of the test compound (this compound) or vehicle is administered to a group of rats, typically via oral or intraperitoneal routes.

-

After a specific period to allow for drug absorption, a sub-plantar injection of a phlogistic agent, such as carrageenan (a seaweed extract), is administered into the hind paw of the rats.

-

The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.

-

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Bradykinin-Induced Exudation

This model specifically assesses the ability of a compound to counteract the effects of bradykinin.

-

Objective: To determine if a compound can inhibit the increase in vascular permeability caused by bradykinin.

-

Procedure:

-

Animals are treated with the test compound (this compound) or a vehicle.

-

A dye, such as Evans blue, which binds to plasma albumin, is injected intravenously.

-

Bradykinin is injected intradermally at specific sites.

-

After a set period, the animals are euthanized, and the skin at the injection sites is excised.

-

The amount of dye that has extravasated into the tissue is quantified, usually by extraction and spectrophotometry.

-

A reduction in the amount of extravasated dye in the drug-treated group compared to the control group indicates inhibition of bradykinin-induced vascular permeability.

-

Future Directions and Conclusion

The existing literature, though dated, provides a compelling rationale for the anti-inflammatory properties of this compound, primarily through its antagonism of the bradykinin system. However, to fully understand its therapeutic potential and to meet modern drug development standards, further research is imperative.

Key areas for future investigation include:

-

In Vitro Studies: Elucidating the specific binding kinetics of this compound to bradykinin receptors (B1R and B2R) and its functional antagonist activity in cell-based assays.

-

Signaling Pathway Analysis: Investigating the downstream effects of this compound on key inflammatory signaling pathways such as NF-κB and MAPK in relevant cell types (e.g., macrophages, endothelial cells).

-

Cytokine Profiling: Quantifying the effect of this compound on the production and release of a broad range of pro- and anti-inflammatory cytokines and chemokines.

-

Quantitative In Vivo Studies: Conducting dose-response studies in modern, well-characterized animal models of inflammation to determine efficacy and establish a therapeutic window.

References

- 1. research.brighton.ac.uk [research.brighton.ac.uk]

- 2. [Experimental animal studies on the anti-inflammatory effect of pyridinolcarbamate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridinolcarbamate, a bradykinin antagonist in veins. A preliminary report on pharmacologic and clinical observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of the anti-inflammtory action of pyridinolcarbamate (Anginin) - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyricarbate: A Potential Multi-Targeted Therapeutic Agent in Cardiovascular Disease

An In-depth Technical Guide on its Core Mechanisms of Action

This technical guide provides a comprehensive overview of the potential molecular targets and mechanisms of action of Pyricarbate (pyridinolcarbamate) in the context of cardiovascular disease, with a primary focus on its anti-atherosclerotic properties. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, a compound developed several decades ago, has been investigated for its potential therapeutic effects in cardiovascular diseases, particularly atherosclerosis. Early research suggested a multi-faceted mechanism of action, encompassing lipid metabolism, endothelial function, and inflammatory processes. This document synthesizes the available preclinical and clinical data to elucidate the potential molecular targets and signaling pathways through which this compound may exert its cardioprotective effects.

Modulation of Lipid Metabolism

Preclinical studies have demonstrated that this compound can favorably alter lipid profiles, a key factor in the pathogenesis of atherosclerosis.

Hypocholesterolemic and Anti-atherogenic Effects

In a key preclinical study, this compound administered to cholesterol-fed rabbits resulted in a significant reduction in the progression of atherosclerosis. This anti-atherogenic effect was strongly correlated with a notable decrease in serum cholesterol and phospholipid levels.

Experimental Protocol: Rabbit Atherosclerosis Model

-

Animal Model: New Zealand White rabbits.

-

Diet: Hypercholesterolemic diet (e.g., 1% cholesterol-supplemented chow) for a period of 12 weeks to induce atherosclerosis.

-

Treatment Group: Received the hypercholesterolemic diet supplemented with this compound (30 mg/kg body weight/day).

-

Control Group: Received the hypercholesterolemic diet without this compound.

-

Blood Analysis: Serum samples were collected at regular intervals (e.g., every two weeks) to measure total cholesterol, phospholipids, and triglycerides using standard enzymatic colorimetric assays.

-

Atherosclerotic Plaque Assessment: At the end of the study period, the aortas were excised, stained (e.g., with Sudan IV), and the percentage of the aortic surface area covered by atherosclerotic plaques was quantified using planimetry.

Quantitative Data from Preclinical Studies

| Parameter | Control Group (Cholesterol-fed) | This compound Group (Cholesterol-fed + PDC) | Reference |

| Aortic Plaque Involvement (12 weeks) | 74 ± 8% | 27 ± 6% | [1] |

| Serum Cholesterol | Markedly elevated | Significantly lowered vs. control | [1] |

| Serum Phospholipids | Markedly elevated | Significantly lowered vs. control | [1] |

| Serum Triglycerides (on control diet) | No significant change | Persistent decrease | [1] |

PDC: Pyridinolcarbamate

Influence on Cholesterol Oxidation

Early research also pointed towards this compound's ability to influence the metabolic fate of cholesterol. One study investigated its effect on the oxidation of cholesterol by rat liver mitochondria, suggesting a potential role in cholesterol catabolism. Further research is needed to fully elucidate this mechanism.

Regulation of Vascular Homeostasis

This compound appears to exert its effects on the vasculature through multiple interconnected pathways, primarily focusing on endothelial function and the modulation of vasoactive substances.

Antagonism of Bradykinin (B550075) and Reduction of Endothelial Permeability

A key proposed mechanism of this compound is its action as an anti-bradykinin agent[2][3]. Bradykinin, a potent vasodilator, can also increase vascular permeability, a crucial step in the initiation of atherosclerosis that allows for the infiltration of lipids and inflammatory cells into the arterial wall. By antagonizing the effects of bradykinin, this compound is thought to reduce endothelial cell contractility and permeability, thereby limiting the influx of atherogenic particles.

The binding of bradykinin to its B2 receptor on endothelial cells typically triggers a signaling cascade involving Gq proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. This cascade can contribute to the breakdown of endothelial barrier integrity. This compound's antagonism of this pathway is a plausible mechanism for its observed effects on vascular permeability.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Pyricarbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyricarbate, also known as Pyridinol Carbamate (B1207046), is a pyridine (B92270) derivative that has been investigated for its potential therapeutic effects in vascular disorders, particularly atherosclerosis and hyperlipidemia.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a discussion of its potential mechanism of action. The guide also outlines detailed experimental protocols for the evaluation of this compound's efficacy and includes illustrative data presentation.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as 2,6-Pyridinediyldimethylene bis(methylcarbamate).[1] Its structure features a central pyridine ring with two methylene (B1212753) groups at the 2 and 6 positions, each linked to a methylcarbamate functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1882-26-4 | [1][3] |

| Molecular Formula | C₁₁H₁₅N₃O₄ | [1][3] |

| Molecular Weight | 253.26 g/mol | [1] |

| IUPAC Name | [6-(methylcarbamoyloxymethyl)pyridin-2-yl]methyl N-methylcarbamate | [2] |

| Synonyms | Pyridinol Carbamate, Anginin, Angioxine, Parmidine, Prodectin | [2][3] |

| Appearance | Solid powder | [1] |

| Melting Point | 136-137 °C | [3] |

| UV max (Methanol) | 264-265 nm | [3] |

| Solubility | Sparingly soluble in cold water; freely soluble in hot water | [3] |

| SMILES | CNC(=O)OCC1=NC(=CC=C1)COC(=O)NC | [1] |

| InChI Key | YEKQSSHBERGOJK-UHFFFAOYSA-N | [1] |

Putative Mechanism of Action

The precise mechanism of action of this compound in the context of atherosclerosis and hyperlipidemia is not well-elucidated in the currently available literature. However, based on its chemical structure as a carbamate derivative and its reported effects, a hypothetical signaling pathway can be proposed. It is important to note that this pathway is speculative and requires experimental validation.

One study has shown that this compound increases the concentration of noradrenaline and 5-hydroxytryptamine (serotonin) in the heart, blood vessels, and brain of rats.[4] These biogenic amines are known to have complex effects on the cardiovascular system. Noradrenaline, acting through adrenergic receptors, can influence vascular tone and cardiac function. Serotonin can also modulate vascular smooth muscle cell proliferation and migration, which are key events in the pathogenesis of atherosclerosis.

Furthermore, other carbamate-containing compounds have been shown to exhibit a range of biological activities, including effects on ion channels and enzyme inhibition.[5] It is plausible that this compound may exert its effects through modulation of signaling pathways involved in lipid metabolism and vascular inflammation.

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reproducible evaluation of this compound's therapeutic potential. The following sections provide methodologies for key in vivo and in vitro experiments.

In Vivo Hyperlipidemia Model in Rats

This protocol describes the induction of hyperlipidemia in rats to evaluate the lipid-lowering effects of this compound.

Methodology:

-

Animals: Male Wistar rats (180-220 g) are housed in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water.

-

Hyperlipidemic Diet: A high-fat diet consisting of 20% fat, 1.5% cholesterol, and 0.5% cholic acid is provided to induce hyperlipidemia.

-

Grouping and Treatment:

-

Group 1: Normal control (standard chow).

-

Group 2: Hyperlipidemic control (high-fat diet + vehicle).

-

Group 3-5: this compound (e.g., 10, 20, 40 mg/kg/day, p.o.) in the high-fat diet.

-

-

Blood Collection and Analysis: Blood is collected at baseline and at the end of the treatment period. Serum levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), and low-density lipoprotein (LDL) are measured using commercially available enzymatic kits.

-

Histopathology: At the end of the study, aortas are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess atherosclerotic plaque formation.

In Vitro Cholesterol Efflux Assay

This assay measures the capacity of this compound to promote the efflux of cholesterol from macrophage-derived foam cells, a critical step in reverse cholesterol transport.

References

- 1. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of an anti-atherosclerotic drug, pyridinolcarbamate, on heart, vascular and brain biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vivo Studies of Pyricarbate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyricarbate, also known as pyridinol carbamate (B1207046), is a compound that has been investigated for its potential therapeutic effects in vascular disorders, including atherosclerosis and hyperlipidemia.[1][2] As with any new chemical entity intended for therapeutic use, a thorough preclinical evaluation in animal models is essential to characterize its safety profile and understand its physiological effects. This technical guide provides an in-depth overview of the core preliminary in vivo studies relevant to the assessment of this compound.

Given the limited publicly available in vivo toxicology data specifically for this compound, this guide presents generalized experimental protocols and representative data from studies on other carbamate compounds. This approach provides a framework for the types of studies and expected data for a compound in this class. The primary mechanism of toxicity for many carbamates is the inhibition of acetylcholinesterase (AChE), which will be a focus of the mechanistic discussion.[3][4]

Pharmacology and Mechanism of Action

This compound has been suggested to influence vascular metabolism. Studies in rats with hypervitaminosis D indicated that pyridinol carbamate may affect the activity of dehydrogenases involved in the citrate (B86180) cycle and anaerobic glycolysis in the vascular wall.[5][6] While its exact therapeutic mechanism of action may not be fully elucidated, understanding its potential toxicological mechanism is crucial. Many carbamates exert their effects, both intended and adverse, through the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[7][8]

In Vivo Toxicology Studies

A tiered approach to in vivo toxicity testing is typically employed to assess the safety of a new compound. This includes acute, subchronic, and chronic toxicity studies.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance. The 50% lethal dose (LD50) is a common endpoint.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (based on OECD Guideline 425)

-

Animal Species: Wistar rats (female, as they are often slightly more sensitive).

-

Housing: Animals are housed in controlled conditions (12-hour light/dark cycle, 22 ± 3°C, 30-70% humidity) with ad libitum access to standard chow and water.

-

Acclimatization: A minimum of 5 days of acclimatization before dosing.

-

Dosing:

-

A single animal is dosed with the starting dose level (e.g., 300 mg/kg for compounds with expected low toxicity).

-

The substance is administered orally via gavage.

-

The outcome (survival or death) determines the dose for the next animal (dosed 48 hours later). If the animal survives, the dose is increased; if it dies, the dose is decreased.

-

-

Observations:

-

Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Body weight is recorded prior to dosing and on days 7 and 14.

-

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Data Presentation: Representative Acute Toxicity of Carbamates

The following table summarizes the acute oral LD50 values for several carbamate compounds in rats to illustrate the range of toxicity within this class.

| Compound | Oral LD50 in Rats (mg/kg) | Reference |

| Aldicarb | 0.9 | [4] |

| Carbofuran | 8 | [4] |

| Carbaryl | 307 | [4] |

| Propoxur | 95 | [4] |

| Ethyl-4-bromophenyl-carbamate | 300 - 2000 | [9] |

| Ethyl-4-chlorophenyl-carbamate | 300 - 2000 | [9] |

| Felbamate | >5000 | [10] |

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated dosing over a longer period, typically 90 days in rodents. These studies provide information on target organ toxicity and help establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rats (based on OECD Guideline 408)

-

Animal Species: Wistar rats (10 males and 10 females per group).

-

Groups:

-

Control group (vehicle only).

-

Low-dose group.

-

Mid-dose group.

-

High-dose group.

-

Satellite groups (control and high-dose for observation of recovery, typically for 21 days post-treatment).

-

-

Dosing: The test substance is administered daily by oral gavage for 90 days.

-

Observations:

-

Clinical Signs: Daily observations for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmology: Examination before and at the end of the study.

-

Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, platelet count, and blood chemistry analytes like alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea (B33335) nitrogen (BUN), and creatinine. Cholinesterase activity is a key parameter for carbamates.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, heart, gonads) are weighed.

-

Histopathology: A comprehensive set of tissues from control and high-dose animals is examined microscopically. Any target organs identified in the high-dose group are also examined in the lower-dose groups.

-

Data Presentation: Representative Subchronic Toxicity Data for an Ethyl-Carbamate

The following tables present representative data from a 90-day subchronic study of an ethyl-carbamate in rats.[11][12]

Table 1: Representative Hematological Parameters

| Parameter | Control | Low Dose (12.5 mg/kg/day) | Mid Dose (25 mg/kg/day) | High Dose (50 mg/kg/day) |

| Hematocrit (%) | 45.2 | 44.8 | 43.1 | 41.5 |

| Hemoglobin (g/dL) | 15.1 | 14.9 | 14.5 | 13.8 |

| Reticulocytes (%) | 1.8 | 2.0 | 2.5 | 3.1 |

| Statistically significant difference from control (p < 0.05) |

Table 2: Representative Clinical Chemistry Parameters

| Parameter | Control | Low Dose (12.5 mg/kg/day) | Mid Dose (25 mg/kg/day) | High Dose (50 mg/kg/day) |

| AST (U/L) | 85 | 92 | 115 | 140 |

| GGT (U/L) | 2.1 | 2.5 | 3.8 | 5.2 |

| Cholinesterase (U/L) | 350 | 310 | 250 | 180 |

| Creatinine (mg/dL) | 0.6 | 0.7 | 0.9 | 1.1 |

| * Statistically significant difference from control (p < 0.05) |

Table 3: Representative Relative Organ Weights

| Organ | Control | Low Dose (12.5 mg/kg/day) | Mid Dose (25 mg/kg/day) | High Dose (50 mg/kg/day) |

| Liver ( g/100g bw) | 3.5 | 3.6 | 3.9 | 4.2 |

| Spleen ( g/100g bw) | 0.25 | 0.28 | 0.35 | 0.41 |

| * Statistically significant difference from control (p < 0.05) |

Mandatory Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

Many carbamates are known to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This inhibition leads to an accumulation of ACh and overstimulation of cholinergic receptors, resulting in the characteristic signs of toxicity.[4][7]

Experimental Workflow: In Vivo Toxicity Study

The following diagram illustrates a generalized workflow for conducting an in vivo toxicity study in an animal model.

Conclusion

The preliminary in vivo assessment of this compound in animal models is a critical step in its development as a potential therapeutic agent. While specific toxicology data for this compound is not extensively available, the established methodologies for testing other carbamates provide a robust framework for its evaluation. Key studies, including acute and subchronic toxicity assessments, are essential for identifying potential hazards, determining target organs of toxicity, and establishing a safe dose range for further studies. Understanding the potential for acetylcholinesterase inhibition is also paramount, given its prevalence as a mechanism of toxicity within the carbamate class. The data and protocols presented in this guide serve as a foundational resource for researchers and drug development professionals embarking on the preclinical safety evaluation of this compound.

References

- 1. Pyridinolcarbamate | C11H15N3O4 | CID 4990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Subchronic Toxicity Study in Rats of Two New Ethyl-Carbamates with Ixodicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyricarbate, also known as pyridinol carbamate (B1207046), is a pyridine (B92270) derivative with notable anti-atherosclerotic and vascular protective properties. First synthesized in the early 20th century, its therapeutic potential was more thoroughly investigated in the mid-1960s, particularly in the Soviet Union where it was marketed as "Parmidin". This technical guide provides a comprehensive overview of the discovery and synthesis of this compound and related compounds. It details the experimental protocols for the synthesis of the key precursor, 2,6-bis(hydroxymethyl)pyridine, and its subsequent conversion to this compound. Furthermore, this guide explores the synthesis of related analogs and delves into the primary mechanism of action of this compound as a bradykinin (B550075) B2 receptor antagonist, complete with a diagram of the associated signaling pathway. All quantitative data is presented in structured tables for clarity and comparative analysis.

Discovery and Historical Context

This compound, chemically named [6-(methylcarbamoyloxymethyl)-2-pyridinyl]methyl N-methylcarbamate, was first synthesized in 1912. However, its pharmacological properties, specifically its anti-atherosclerotic effects, were not recognized until the 1960s during drug development initiatives in the Soviet Union. It was subsequently introduced to the market as "Parmidin" for the treatment of vascular disorders. A Japanese patent filed in 1966 further detailed a method for its preparation, highlighting its emergence as a compound of therapeutic interest.

Synthesis of this compound and Precursors

The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 2,6-bis(hydroxymethyl)pyridine. This precursor is then reacted to form the final this compound product.

Synthesis of the Precursor: 2,6-bis(hydroxymethyl)pyridine

There are several established methods for the synthesis of 2,6-bis(hydroxymethyl)pyridine, starting from readily available materials such as 2,6-lutidine or dimethyl pyridine-2,6-dicarboxylate (B1240393).

This two-step method involves the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by its reduction to 2,6-bis(hydroxymethyl)pyridine.

Experimental Protocol:

Step 1: Oxidation of 2,6-Lutidine

-

In a suitable reaction vessel, a mixture of 2,6-lutidine and water is prepared.

-

Potassium permanganate (B83412) is added portion-wise to the stirred mixture, maintaining the reaction temperature between 60-100°C.

-

The reaction is continued for 2-10 hours until the permanganate color disappears.

-

After cooling to room temperature, the precipitated manganese dioxide is removed by filtration.

-

The filtrate is acidified with concentrated HCl to precipitate the 2,6-pyridinedicarboxylic acid.

-

The product is collected by filtration and dried.

Step 2: Reduction of 2,6-Pyridinedicarboxylic Acid

-

To a suspension of 2,6-pyridinedicarboxylic acid (8.8 g, 0.05 mol) in 200 mL of anhydrous tetrahydrofuran (B95107) (THF) in a three-necked flask, sodium borohydride (B1222165) (NaBH₄) (3.8 g, 0.1 mol) is added in portions under cooling in an ice-salt bath to -5°C.

-

After the addition is complete, a solution of iodine (0.05 mol) in 80 mL of THF is added dropwise.

-

The ice bath is then removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1.5 hours.

-

The reaction is quenched by the careful addition of water, and the pH is adjusted to neutral with 3 mol/L hydrochloric acid.

-

The resulting solid is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the residue is extracted with ethyl acetate.

-

The organic extract is dried over anhydrous magnesium sulfate (B86663) and the solvent is evaporated to yield 2,6-bis(hydroxymethyl)pyridine as a white crystalline solid.

A more direct route involves the reduction of dimethyl pyridine-2,6-dicarboxylate.

Experimental Protocol:

-

Dimethyl pyridine-2,6-dicarboxylate (9.75 g, 50 mmol) is dissolved in 40 mL of anhydrous ethanol (B145695) and cooled in an ice-bath.

-

Sodium borohydride (7.8 g, 200 mmol) is added in batches over 15 minutes with stirring.

-

The reaction is stirred at 0°C for 1 hour, then at room temperature for 2 hours, and finally refluxed for 10 hours.

-

The solvent is removed by vacuum distillation.

-

The residue is treated with acetone, followed by aqueous potassium carbonate, with solvent removal after each step.

-

The final residue is dissolved in water and continuously extracted with chloroform (B151607) for 10 hours to yield 2,6-bis(hydroxymethyl)pyridine.

Table 1: Quantitative Data for the Synthesis of 2,6-bis(hydroxymethyl)pyridine

| Starting Material | Method | Reagents | Yield | Melting Point (°C) |

| 2,6-Lutidine | Oxidation and Reduction | 1. KMnO₄, H₂O2. NaBH₄, I₂, THF | 72% | 111-112 |

| Dimethyl Pyridine-2,6-dicarboxylate | Reduction | NaBH₄, Ethanol | 87% | 112-114 |

Final Synthesis of this compound

The final step in the synthesis of this compound involves the reaction of 2,6-bis(hydroxymethyl)pyridine with methyl isocyanate.

Experimental Protocol:

-

A solution of 2,6-bis(hydroxymethyl)pyridine in a suitable aprotic solvent, such as pyridine, is prepared in a reaction vessel.

-

Methyl isocyanate is added to the solution.

-

The reaction mixture is stirred at room temperature for 12 hours, followed by heating at reflux for 3 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., methanol (B129727) or acetone) to yield this compound as crystalline needles.

Table 2: Physical and Quantitative Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅N₃O₄ |

| Molecular Weight | 253.25 g/mol |

| Melting Point | 136-137 °C |

| Appearance | Crystalline needles |

| Yield | Virtually quantitative |

Spectroscopic Data for this compound

-

¹H NMR: (Data not available in the searched literature)

-

¹³C NMR: (Data not available in the searched literature)

-

IR (KBr, cm⁻¹): (Typical absorptions would include: ~3300 (N-H stretch), ~1700 (C=O stretch, carbamate), ~1580 (C=N and C=C stretch, pyridine ring), ~1250 (C-O stretch)).

-

Mass Spectrometry (m/z): (Expected molecular ion peak at 253.11. Fragmentation would likely involve cleavage of the carbamate and benzylic positions).

Synthesis of Related Compounds

The synthetic methodology for this compound can be adapted to produce a variety of related compounds with different substituents on the pyridine ring. A US patent describes the synthesis of several 4-substituted analogs by reacting the corresponding 4-substituted-2,6-bis(hydroxymethyl)pyridine with methyl isocyanate.

General Experimental Protocol for Analogs:

The appropriately substituted 4-X-2,6-bis(hydroxymethyl)pyridine is reacted with methyl isocyanate following the protocol described for the final synthesis of this compound.

Table 3: Quantitative Data for this compound Analogs

| 4-Substituent (X) | Product Name | Yield | Melting Point (°C) |

| Methoxy | 4-methoxy-2,6-bis(hydroxymethyl)pyridine di-(N-methylcarbamate) | Similar to this compound | 164 |

| Ethoxy | 4-ethoxy-2,6-bis(hydroxymethyl)pyridine di-(N-methylcarbamate) | Similar to this compound | 167 |

| Chloro | 4-chloro-2,6-bis(hydroxymethyl)pyridine di-(N-methylcarbamate) | Similar to this compound | 142 |

| Ethylthio | 4-ethylthio-2,6-bis(hydroxymethyl)pyridine di-(N-methylcarbamate) | Similar to this compound | 118 |

| Dimethylamino | 4-dimethylamino-2,6-bis(hydroxymethyl)pyridine di-(N-methylcarbamate) | Similar to this compound | 174 |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is believed to be its role as a bradykinin B2 receptor antagonist.[1] Bradykinin is a potent inflammatory mediator, and by blocking its receptor, this compound can mitigate inflammatory responses in the vasculature, which is a key aspect of its anti-atherosclerotic effects.

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like bradykinin, the receptor activates a signaling cascade. As an antagonist, this compound binds to the B2 receptor but does not elicit this downstream signaling, thereby blocking the effects of bradykinin.

The following diagram illustrates the proposed signaling pathway that is inhibited by this compound.

Caption: this compound antagonism of the Bradykinin B2 receptor signaling pathway.

Experimental Workflow for Synthesis

The overall workflow for the synthesis of this compound from 2,6-lutidine is depicted below.

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a historically significant compound with a well-established, albeit multi-step, synthetic pathway. The synthesis of its key precursor, 2,6-bis(hydroxymethyl)pyridine, can be achieved through various reliable methods, and the final carbamoylation step proceeds with high efficiency. The adaptability of this synthesis allows for the creation of a range of analogs for structure-activity relationship studies. The primary mechanism of action, antagonism of the bradykinin B2 receptor, provides a clear rationale for its observed anti-inflammatory and vascular-protective effects. This technical guide provides a foundational resource for researchers interested in the synthesis and further development of this compound and related compounds. Further research to obtain and publish detailed spectroscopic data (¹H and ¹³C NMR, and mass spectrometry) for this compound would be a valuable contribution to the field.

References

Methodological & Application

Application Note: High-Throughput Screening for Modulators of Lipid Uptake Using a Cell-Based Assay

Introduction

Abnormal lipid metabolism is a key contributor to various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease.[1][2] The cellular uptake and accumulation of lipids are critical processes in the development of these conditions. Consequently, identifying compounds that can modulate these pathways is a significant focus of drug discovery efforts. Pyricarbate, a beta-pyridylcarbinol, has been observed to lower total cholesterol, LDL cholesterol, and triglycerides in patients with hyperlipoproteinemia.[3] This application note describes a robust cell-based assay system to investigate the effects of this compound and other potential therapeutic compounds on cellular lipid uptake and accumulation. The described protocols utilize both a fluorescent lipid analog for direct uptake measurement and a classic staining method for visualizing intracellular lipid droplets.

Principle of the Assay

This assay quantifies the effect of this compound on lipid uptake by utilizing two complementary methods:

-

Fluorescent Lipid Uptake Assay: Cells are incubated with a fluorescently labeled fatty acid analog, such as BODIPY-C12, which allows for the direct measurement of lipid uptake. The fluorescence intensity within the cells is proportional to the amount of lipid taken up and can be quantified using a fluorescence plate reader or flow cytometry.[4][5]

-

Oil Red O Staining: To assess the impact on overall intracellular lipid accumulation, cells are stained with Oil Red O.[6][7][8][9][10] This lipophilic dye specifically stains neutral lipids, primarily triglycerides and cholesterol esters, which are stored in lipid droplets. The amount of staining can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.

Materials and Reagents

-

Hepatocellular carcinoma cell line (e.g., HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid)

-

Oil Red O

-

Formalin (10%)

-

Isopropanol (B130326) (60% and 100%)

-

Phosphate-Buffered Saline (PBS)

-

Hematoxylin

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

-

Spectrophotometer

Experimental Workflow

Caption: Experimental workflow for assessing this compound's effect on lipid uptake.

Detailed Protocols

Cell Culture and Treatment

-

Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Dilute the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of solvent).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

Fluorescent Lipid Uptake Assay

-

Prepare a working solution of BODIPY-C12 in serum-free DMEM.

-

After the treatment period, remove the medium containing this compound and wash the cells once with 100 µL of warm PBS.

-

Add 100 µL of the BODIPY-C12 working solution to each well.

-

Incubate the plate for 30 minutes at 37°C.

-

Remove the BODIPY-C12 solution and wash the cells twice with 100 µL of PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[11]

Oil Red O Staining for Lipid Accumulation

-

After the treatment period, remove the medium and gently wash the cells twice with PBS.[10]

-

Fix the cells by adding 100 µL of 10% formalin to each well and incubating for 30-60 minutes at room temperature.[8][10]

-

Remove the formalin and wash the cells twice with deionized water.

-

Add 100 µL of 60% isopropanol to each well and incubate for 5 minutes.[8][9]

-

Remove the isopropanol and add 100 µL of freshly prepared Oil Red O working solution to each well. Incubate for 10-20 minutes at room temperature.

-

Remove the Oil Red O solution and wash the cells 2-5 times with deionized water until the excess stain is removed.[8][9]

-

(Optional) Counterstain the nuclei by adding 100 µL of Hematoxylin and incubating for 1 minute. Wash with water 2-5 times.[8][9]

-

For visualization, add 100 µL of water to each well and observe under a light microscope. Lipid droplets will appear red.[9]

-

For quantification, after the final water wash, add 100 µL of 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to extract the stain.[8]

-

Transfer the isopropanol extract to a new clear 96-well plate and measure the absorbance at 492 nm using a spectrophotometer.[8][9]

Data Presentation

Table 1: Effect of this compound on Fluorescent Lipid Uptake

| This compound Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Inhibition of Lipid Uptake |

| 0 (Vehicle Control) | 15,000 | 850 | 0% |

| 0.1 | 14,200 | 780 | 5.3% |

| 1 | 12,500 | 650 | 16.7% |

| 10 | 9,800 | 510 | 34.7% |

| 100 | 6,200 | 320 | 58.7% |

Table 2: Effect of this compound on Intracellular Lipid Accumulation (Oil Red O Staining)

| This compound Concentration (µM) | Mean Absorbance (492 nm) | Standard Deviation | % Reduction in Lipid Accumulation |

| 0 (Vehicle Control) | 0.850 | 0.045 | 0% |

| 0.1 | 0.810 | 0.042 | 4.7% |

| 1 | 0.720 | 0.038 | 15.3% |

| 10 | 0.550 | 0.029 | 35.3% |

| 100 | 0.380 | 0.021 | 55.3% |

Hypothesized Signaling Pathway

The lipid-lowering effects of this compound may be mediated through the activation of peroxisome proliferator-activated receptors (PPARs), similar to fibrate drugs.[12][13] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.

Caption: Hypothesized signaling pathway for this compound's effect on lipid metabolism.

Conclusion

The described cell-based assays provide a quantitative and reproducible method for screening and characterizing the effects of this compound and other compounds on cellular lipid uptake and accumulation. These protocols can be adapted for high-throughput screening in drug discovery programs targeting metabolic diseases. Further investigation into the molecular mechanisms, such as the involvement of PPARs, will provide a more complete understanding of this compound's therapeutic potential.

References

- 1. Frontiers | Progress of potential drugs targeted in lipid metabolism research [frontiersin.org]

- 2. Lipid Metabolism, Disorders and Therapeutic Drugs – Review [biomolther.org]

- 3. [Treatment with high-dose beta-pyridylcarbinol: results in patients with hypercholesterinemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 7. 2.4. Oil Red O lipid staining and quantification [bio-protocol.org]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gene Expression Analysis of Hepatic Cells Treated with Pyricarbate

Disclaimer: As of the current date, there is a notable absence of publicly available research specifically detailing the gene expression analysis of hepatic cells treated with Pyricarbate. The following application notes and protocols are therefore presented as a hypothetical framework based on the known hepatotoxic profile of this compound (pyridinol carbamate), which has been associated with drug-induced cholestatic and hepatocellular injury. The proposed genes, pathways, and expected quantitative changes are inferred from studies on other lipid-lowering agents with known hepatotoxicity and general mechanisms of drug-induced liver injury (DILI). This document is intended to guide researchers in designing and conducting initial investigations into the hepatic effects of this compound.

Introduction

This compound is a lipid-lowering agent that has been linked to instances of hepatotoxicity, including cholestatic hepatitis. Understanding the molecular mechanisms underlying these adverse effects is crucial for risk assessment and the development of safer therapeutic alternatives. Gene expression analysis of hepatic cells exposed to this compound can provide valuable insights into the cellular pathways perturbed by the drug, potentially revealing biomarkers for early detection of liver injury and elucidating its mode of action.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the transcriptomic effects of this compound on hepatic cells. The protocols and data presented are intended to serve as a foundational template for such studies.

Hypothetical Data Presentation

The following tables summarize potential gene expression changes in primary human hepatocytes following treatment with this compound. This data is hypothetical and curated from typical findings in drug-induced liver injury studies, particularly those involving cholestasis and lipid metabolism modulation.

Table 1: Hypothetical Gene Expression Changes Related to Cholestasis and Bile Acid Metabolism

| Gene Symbol | Gene Name | Function | Hypothetical Fold Change | Hypothetical p-value |

| Upregulated Genes | ||||

| CYP7A1 | Cytochrome P450 Family 7 Subfamily A Member 1 | Rate-limiting enzyme in bile acid synthesis | 3.5 | < 0.01 |

| ABCB11 | ATP Binding Cassette Subfamily B Member 11 (BSEP) | Bile salt export pump | -2.0 (down) | < 0.05 |

| ABCC2 | ATP Binding Cassette Subfamily C Member 2 (MRP2) | Transporter for conjugated bilirubin (B190676) and drugs | -1.8 (down) | < 0.05 |

| AKR1D1 | Aldo-Keto Reductase Family 1 Member D1 | Bile acid synthesis | 2.8 | < 0.01 |

| Downregulated Genes | ||||

| SLC10A1 | Solute Carrier Family 10 Member 1 (NTCP) | Sodium/bile acid cotransporter | -2.5 | < 0.05 |

Table 2: Hypothetical Gene Expression Changes Related to Oxidative Stress and Hepatocellular Injury

| Gene Symbol | Gene Name | Function | Hypothetical Fold Change | Hypothetical p-value |

| Upregulated Genes | ||||

| HMOX1 | Heme Oxygenase 1 | Oxidative stress response | 4.2 | < 0.001 |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxification, antioxidant | 3.1 | < 0.01 |

| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Glutathione synthesis | 2.5 | < 0.05 |

| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Stress signaling (JNK pathway) | 2.0 | < 0.05 |

| Downregulated Genes | ||||

| SOD1 | Superoxide Dismutase 1 | Antioxidant defense | -1.7 | < 0.05 |

| GPX1 | Glutathione Peroxidase 1 | Antioxidant defense | -1.9 | < 0.05 |

Table 3: Hypothetical Gene Expression Changes Related to Lipid Metabolism

| Gene Symbol | Gene Name | Function | Hypothetical Fold Change | Hypothetical p-value |

| Upregulated Genes | ||||

| CPT1A | Carnitine Palmitoyltransferase 1A | Fatty acid oxidation | 2.2 | < 0.05 |

| ACOX1 | Acyl-CoA Oxidase 1 | Peroxisomal fatty acid oxidation | 2.9 | < 0.01 |

| Downregulated Genes | ||||

| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | Lipogenesis | -2.8 | < 0.01 |

| FASN | Fatty Acid Synthase | Fatty acid synthesis | -3.1 | < 0.01 |

| HMGCR | 3-Hydroxy-3-Methylglutaryl-CoA Reductase | Cholesterol synthesis | -1.5 | < 0.05 |

Experimental Protocols

Primary Human Hepatocyte Culture and Treatment

-

Cell Culture:

-

Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.

-

Plate hepatocytes on collagen-coated 6-well plates at a density of 0.5 x 10^6 cells per well in Williams' E Medium supplemented with Primary Hepatocyte Maintenance Supplements.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Allow cells to attach and form a monolayer for 24-48 hours before treatment.

-

-

This compound Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in culture medium to achieve final concentrations for treatment (e.g., 1 µM, 10 µM, 50 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Remove the old medium from the hepatocyte cultures and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for 24 hours.

-

RNA Extraction and Quality Control

-

RNA Extraction:

-